molecular formula C17H29N3O2 B11792562 tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate

tert-Butyl ((6-(dipropylamino)pyridin-3-yl)methyl)carbamate

Cat. No.: B11792562
M. Wt: 307.4 g/mol
InChI Key: NCMYDVIGLUCQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is an organic compound with a molecular weight of 307.4 g/mol . It is a versatile chemical used in various specialized applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate typically involves the reaction of tert-butyl chloroformate with 6-(dipropylamino)pyridin-3-ylmethanol under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound can be achieved through a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl((6-(dipropylamino)pyridin-3-yl)methyl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dipropylamino group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C17H29N3O2

Molecular Weight

307.4 g/mol

IUPAC Name

tert-butyl N-[[6-(dipropylamino)pyridin-3-yl]methyl]carbamate

InChI

InChI=1S/C17H29N3O2/c1-6-10-20(11-7-2)15-9-8-14(12-18-15)13-19-16(21)22-17(3,4)5/h8-9,12H,6-7,10-11,13H2,1-5H3,(H,19,21)

InChI Key

NCMYDVIGLUCQQN-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=NC=C(C=C1)CNC(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.